molecular formula C5H4F2N2OS B176819 6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione CAS No. 1204298-76-9

6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione

Cat. No. B176819
M. Wt: 178.16 g/mol
InChI Key: RPFVUMOHGFOCGJ-UHFFFAOYSA-N
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Description

The compound “6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The difluoromethyl group (CF2H) is a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups .


Synthesis Analysis

The synthesis of difluoromethylated heterocycles has been less explored. Traditional strategies include deoxyfluorination of aldehydes, difluorination of benzylic C−H bonds, decarbonylation/decarboxylation difluoromethylation, cycloaddition reactions, and conversion of CF2R containing heterocycles precursors .


Chemical Reactions Analysis

The chemical reactions involving difluoromethyl groups are an emerging field of study. One approach involves the use of organophotocatalytic direct difluoromethylation of heterocycles using O2 as a green oxidant .

Scientific Research Applications

Antioxidant Activities

A significant application of derivatives of 6-hydroxypyrimidine, which includes 6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione, is in the area of antioxidant activities. Studies have synthesized and evaluated the antioxidant activities of various derivatives. For example, Dudhe et al. (2013) synthesized a series of 6-aryl-3,4-dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-4-phenylpyrimidine-2(1H)-thione derivatives. These compounds were found to exhibit significant antioxidant activity, comparable to ascorbic acid, when tested using the DPPH assay (Dudhe, Sharma, Chaudhary Dudhe, & Verma, 2013).

Synthesis and Structural Analysis

Various studies have focused on the synthesis and structural analysis of compounds related to 6-hydroxypyrimidine. For instance, Kitagawa et al. (1992) synthesized tetra- and hexanuclear copper(I) complexes using pyrimidine derivatives, including 4-hydroxy-6-methylpyrimidine-2-thione. The study provided insights into the molecular structure and coordination chemistry of these complexes (Kitagawa, Nozaka, Munakata, & Kawata, 1992).

Antimicrobial Activity

Another application area is the exploration of antimicrobial properties. Gupta et al. (2014) synthesized multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines and assessed their antimicrobial activity against various pathogens. These compounds demonstrated mild to moderate antimicrobial activity, indicating their potential as antimicrobial agents (Gupta, Jain, Madan, & Menghani, 2014).

Spectroscopic Studies and Tautomerism

Sánchez et al. (2007) investigated the tautomeric equilibrium of 4-hydroxypyrimidine in the gas phase using millimeterwave spectroscopy. This study offers valuable information about the structural dynamics and stability of such compounds (Sánchez, Giuliano, Melandri, Favero, & Caminati, 2007).

Drug Design and Bioisosteres

The difluoromethyl group, as found in 6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione, is also significant in drug design. Zafrani et al. (2017) examined the role of the difluoromethyl group as a lipophilic hydrogen bond donor in drug design. Their findings suggest that this group can act as a bioisostere for hydroxyl, thiol, or amine groups, which is crucial for the rational design of new drugs (Zafrani, Yeffet, Sod-Moriah, Berliner, Amir, Marciano, Gershonov, & Saphier, 2017).

Future Directions

The future directions in the field of difluoromethylated compounds involve the development of more efficient and selective synthetic methodologies, as well as the exploration of their potential applications in pharmaceutical, agricultural, and material science .

properties

IUPAC Name

6-(difluoromethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2OS/c6-4(7)2-1-3(10)9-5(11)8-2/h1,4H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFVUMOHGFOCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622342
Record name 6-(Difluoromethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethyl)-4-hydroxypyrimidine-2(1H)-thione

CAS RN

1204298-76-9
Record name 6-(Difluoromethyl)-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204298-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Difluoromethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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